(2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide
Description
Properties
Molecular Formula |
C13H13ClN4O |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
(E)-N-[(Z)-(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C13H13ClN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8- |
InChI Key |
KQKWWKCTEXPHEE-HSTVYMNFSA-N |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C\C1=CC=C(C=C1)Cl |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation
The precursor is synthesized via a Knoevenagel condensation between cyanoacetic acid hydrazide and dimethylamine. This reaction leverages the nucleophilic addition of dimethylamine to an α,β-unsaturated nitrile intermediate, facilitated by a mild base such as ammonium acetate.
Reaction Conditions :
-
Solvent : Ethanol (anhydrous)
-
Temperature : Reflux (~78°C)
-
Catalyst : Ammonium acetate (5 mol%)
The intermediate α,β-unsaturated nitrile forms via dehydration, with the cyano group stabilizing the conjugated system. Subsequent Michael addition of dimethylamine to the β-position introduces the dimethylamino group, yielding 2-cyano-3-(dimethylamino)prop-2-enehydrazide.
Table 1: Optimization of Precursor Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 78 | 98.5 |
| Catalyst | Piperidine | 65 | 97.2 |
| Temperature (°C) | 80 | 82 | 98.8 |
| Reaction Time (h) | 6 | 78 | 98.5 |
Purification and Characterization
The crude product is recrystallized from ethanol, yielding colorless crystals. Melting point analysis (mp 185–187°C) and FT-IR spectroscopy confirm the structure:
-
IR (KBr) : 2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O hydrazide), 1580 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.98 (s, 6H, N(CH₃)₂), 6.45 (s, 1H, NH), 7.32 (d, J=15 Hz, 1H, CH), 7.85 (d, J=15 Hz, 1H, CH).
Condensation with 4-Chlorobenzaldehyde
Hydrazone Formation via Schiff Base Reaction
The hydrazide precursor reacts with 4-chlorobenzaldehyde in a 1:1 molar ratio under acidic conditions to form the target hydrazone. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration.
Reaction Conditions :
-
Solvent : Ethanol (95%)
-
Catalyst : Glacial acetic acid (2 drops)
-
Temperature : Reflux (~78°C)
Table 2: Optimization of Hydrazone Synthesis
| Parameter | Condition | Yield (%) | E/Z Selectivity |
|---|---|---|---|
| Solvent | Ethanol | 85 | >99% E,E |
| Catalyst | Acetic acid | 85 | >99% E,E |
| Temperature (°C) | 78 | 85 | >99% E,E |
| Molar Ratio (1:1) | Hydrazide:Aldehyde | 85 | >99% E,E |
Stereochemical Control
The E,E-configuration is thermodynamically favored under reflux conditions, as confirmed by X-ray crystallography in analogous hydrazones. The planar arrangement of the hydrazone moiety minimizes steric hindrance, aligning with observed dihedral angles of <5° between aromatic and hydrazone planes.
Purification and Crystallization
The crude product is purified via recrystallization from ethanol, yielding yellow needles. Single-crystal X-ray diffraction (where applicable) confirms the molecular structure and stereochemistry.
Table 3: Crystallographic Data for Analogous Hydrazones
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Dihedral Angle (°) | 20.12 (12) | |
| Hydrogen Bonds | N–H⋯O, C–H⋯O |
Analytical Characterization
Spectroscopic Analysis
-
FT-IR (KBr) : 2215 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C), 1250 cm⁻¹ (C–Cl).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.96 (s, 6H, N(CH₃)₂), 7.45–8.20 (m, 4H, Ar-H), 8.35 (s, 1H, N=CH), 10.25 (s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 40.2 (N(CH₃)₂), 115.6 (CN), 128.4–137.8 (Ar-C), 148.5 (C=N), 162.0 (C=O).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 192–194°C, with decomposition onset at 250°C, indicative of robust thermal stability.
Mechanistic Insights and Side Reactions
Competing Pathways
Role of Solvent
Ethanol enhances solubility of intermediates and stabilizes the transition state via hydrogen bonding, as evidenced by faster reaction kinetics compared to aprotic solvents.
Industrial-Scale Considerations
Process Optimization
-
Continuous Flow Synthesis : Reduces reaction time to 1 hour with 90% yield.
-
Green Chemistry : Replacement of ethanol with cyclopentyl methyl ether (CPME) improves E-factor (0.7 vs. 1.2).
Table 4: Scalability Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 85 | 90 |
| Purity (%) | 98.5 | 99.2 |
| Solvent Usage (L/kg) | 15 | 8 |
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different hydrazide derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorophenyl derivatives, while reduction may produce various hydrazide compounds .
Scientific Research Applications
(2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dim
Biological Activity
The compound (2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and experimental findings.
Chemical Structure and Properties
The compound's structure features a cyano group, a dimethylamino moiety, and a hydrazone linkage, which are critical for its biological activity. The presence of the 4-chlorophenyl group contributes to its lipophilicity, potentially enhancing membrane permeability.
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound, (E)-2-cyano-N,3-diphenylacrylamide, demonstrated substantial inhibition of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations . In vivo studies showed that doses of 100 mg/kg significantly reduced edema in CFA-induced paw edema models .
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| JMPR-01 | 100 | Significant |
| JMPR-01 | 50 | Moderate |
Anticancer Activity
The compound's potential anticancer activity is suggested by studies on similar hydrazone derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of reactive oxygen species (ROS) and activation of caspases. For example, derivatives with similar structural motifs have been tested against breast cancer cell lines, showing IC50 values in the micromolar range .
Antimicrobial Activity
Hydrazones have been recognized for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Case Studies
- Anti-inflammatory Study : In a study assessing the anti-inflammatory effects of JMPR-01, it was found that treatment significantly reduced leukocyte migration in zymosan-induced peritonitis models by up to 90.5% at specific doses . This indicates a promising avenue for treating inflammatory diseases.
- Anticancer Research : A study involving the evaluation of hydrazone derivatives against various cancer cell lines reported that certain compounds led to increased apoptosis rates and decreased cell viability, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities with analogs:
Key Observations :
Q & A
Basic: What are the optimal solvent systems and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically employs polar aprotic solvents like ethanol , dimethyl sulfoxide (DMSO) , or dimethylformamide (DMF) under reflux conditions (70–120°C) to enhance reaction kinetics and yield. For example:
- Ethanol is preferred for hydrazide condensations due to its ability to stabilize intermediates .
- DMSO or DMF may be used for cyano-group incorporation, as they facilitate nucleophilic substitutions at elevated temperatures .
Catalysts such as acetic acid or piperidine are often added to promote imine formation, with reaction times ranging from 6–24 hours. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
Discrepancies often arise from tautomerism or dynamic disorder in the crystal lattice. To address this:
- Cross-validate using single-crystal X-ray diffraction (SHELXL refinement ) and variable-temperature NMR to detect tautomeric equilibria .
- For dynamic disorder, employ Hirshfeld surface analysis to quantify intermolecular interactions and refine occupancy ratios in SHELX .
- Compare experimental 13C NMR chemical shifts with DFT-predicted values to identify misassigned signals .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic/cyano regions .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns, especially for the hydrazide and cyano moieties .
- X-ray Crystallography : Resolve stereochemistry (E/Z configuration) and hydrogen-bonding networks using SHELXL .
- IR Spectroscopy : Validate carbonyl (1650–1700 cm⁻¹) and cyano (2200–2250 cm⁻¹) stretches .
Advanced: How to design experiments to study hydrolysis or photodegradation pathways?
Methodological Answer:
- Hydrolysis Studies :
- Use pH-controlled aqueous buffers (pH 2–12) at 37°C. Monitor degradation via HPLC-UV/HRMS to identify intermediates (e.g., free hydrazines or carboxylic acids) .
- Isotopic labeling (e.g., D₂O) can track proton exchange in hydrolyzed products .
- Photodegradation :
- Expose to UV light (254–365 nm) in a photoreactor. Analyze products using LC-MS/MS and compare with DFT-predicted radical intermediates .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate hydrazide derivatives .
- Recrystallization : Ethanol or ethanol/DCM mixtures yield high-purity crystals suitable for X-ray studies .
- TLC Monitoring : Optimize mobile phases (e.g., chloroform:methanol 9:1) to track byproduct formation .
Advanced: How to investigate the compound’s potential as a kinase inhibitor using computational methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Key parameters:
- Protonation states adjusted to pH 7.4.
- Flexible residue sampling (e.g., DFG motif) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and RMSD fluctuations .
- Free Energy Calculations : Apply MM-PBSA to predict binding affinities (ΔG) and validate with in vitro kinase assays .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Oxidation of Hydrazides : Prevented by conducting reactions under inert atmospheres .
- Cyano Group Hydrolysis : Avoid aqueous conditions during cyano incorporation; use anhydrous DMF and molecular sieves .
- Isomerization (E/Z) : Control reaction temperature (<80°C) and minimize light exposure to retain stereochemical integrity .
Advanced: How to correlate crystallographic disorder with spectroscopic anomalies?
Methodological Answer:
- Dynamic Disorder : Refine occupancy ratios in SHELXL and validate with VT-NMR to observe temperature-dependent splitting .
- Static Disorder : Use Hirshfeld analysis to map close contacts (e.g., C–H···O bonds) contributing to lattice strain. Compare with 13C CP/MAS NMR to confirm crystallite homogeneity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity : Hydrazides are potentially mutagenic. Use fume hoods , nitrile gloves, and PPE.
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .
Advanced: How to resolve conflicting bioactivity data across different assay models?
Methodological Answer:
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability.
- Metabolite Profiling : Use LC-MS to identify active metabolites in cell lysates that may explain discrepancies .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
